Tetrasodium ditartronate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate involves the reaction of appropriate precursors under controlled conditions. The process typically includes the esterification of propanedioic acid derivatives followed by neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale reactions in cleanroom environments, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biochemical processes. It may also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
- Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecenyl-, tetrasodium salt
Uniqueness
Tetrasodium 2-(1,3-dioxido-1,3-dioxopropan-2-yl)oxypropanedioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound .
Properties
CAS No. |
57503-74-9 |
---|---|
Molecular Formula |
C6H2Na4O9 |
Molecular Weight |
310.03 g/mol |
IUPAC Name |
tetrasodium;2-(dicarboxylatomethoxy)propanedioate |
InChI |
InChI=1S/C6H6O9.4Na/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4 |
InChI Key |
XLBLDBAZVQHTQK-UHFFFAOYSA-J |
Canonical SMILES |
C(C(=O)[O-])(C(=O)[O-])OC(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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